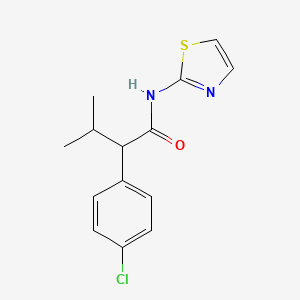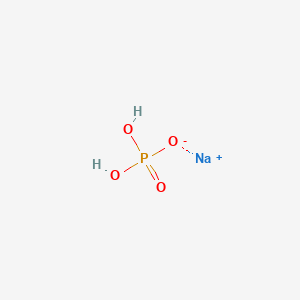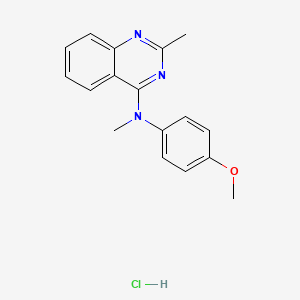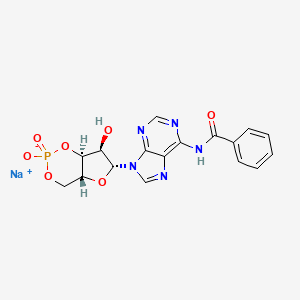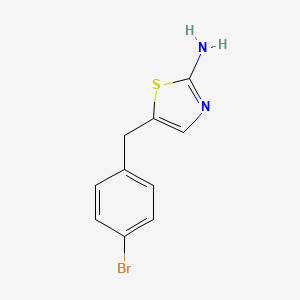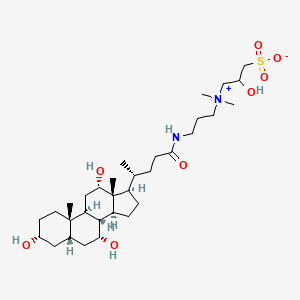![molecular formula C16H18N2O7S B1662440 [2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate CAS No. 1303092-92-3](/img/structure/B1662440.png)
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as DTNB-NO2 and is a derivative of DTNB, which is commonly used as a reagent for protein quantification. DTNB-NO2 has been found to have various applications in biochemistry, pharmacology, and other related fields due to its ability to selectively react with thiol groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies :
- Harisha et al. (2015) discussed a new synthesis method for a catechol-O-methyltransferase (COMT) inhibitor, entacapone, which is structurally related to the compound . This study also reports on the crystal structure of an isomer of entacapone and establishes NMR methods for determining E and Z geometry in similar molecules. Additionally, preliminary studies revealed in vitro activity against tuberculosis (TB) and dengue for some compounds (Harisha et al., 2015).
Polymer Synthesis and Applications :
- Meng et al. (1996) synthesized and studied the copolymerization of nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate, which shares structural similarities with the compound of interest. The research highlighted how interactions between azo and side groups can affect absorption spectra in electronic materials, suggesting potential applications in optical storage and electronic devices (Meng et al., 1996).
Drug Synthesis and Medicinal Chemistry :
- Kolyamshin et al. (2021) discussed the synthesis of new compounds structurally related to the target molecule. Their research contributes to the field of medicinal chemistry, highlighting the potential for creating new therapeutic agents (Kolyamshin et al., 2021).
Material Science and Nanotechnology :
- Erol et al. (2022) described the hydrothermal synthesis of ZnO-doped nanocomposites containing a methacrylate polymer similar to the compound in focus. These nanocomposites showed improved dielectric properties and suggest applications in electronic devices (Erol et al., 2022).
Antimicrobial Research :
- Gein et al. (2020) synthesized a series of compounds including methyl (2Z)-4-aryl-2-{4-[(4,6-dimethylpyrimidin-2-yl)-sulfamoyl]phenylamino}-4-oxobut-2-enoates, which are structurally related to the compound . Their research focused on the antimicrobial activity of these compounds, indicating potential applications in the development of new antimicrobial agents (Gein et al., 2020).
Eigenschaften
CAS-Nummer |
1303092-92-3 |
|---|---|
Produktname |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Molekularformel |
C16H18N2O7S |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
InChI |
InChI=1S/C16H18N2O7S/c1-17(14-8-9-26(23,24)11-14)15(19)10-25-16(20)7-4-12-2-5-13(6-3-12)18(21)22/h2-7,14H,8-11H2,1H3/b7-4+ |
InChI-Schlüssel |
YMEBRQGHXOLYMH-QPJJXVBHSA-N |
Isomerische SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
3-(4-Nitrophenyl)-2-propenoic acid, 2-[methyl(tetrahydro-1,1-dioxido-3-thienyl)amino]-2-oxoethyl ester |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2-{4-[bis-(4-chlorophenyl)methyl]piperazin-1-ylmethyl}quinazolin-4-yl)-N,N-dimethylpropane-1,3-diamine](/img/structure/B1662357.png)
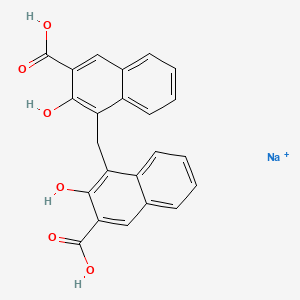
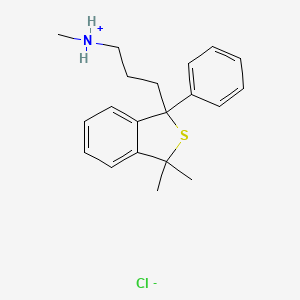
![Acetamide, N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[6-(4-methoxy-1-piperidinyl)-2-pyridinyl]-4-pyrimidinyl]-](/img/structure/B1662364.png)
![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)
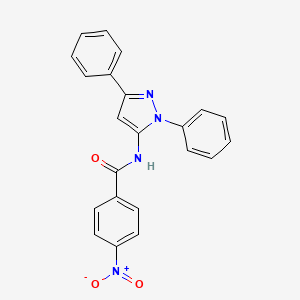
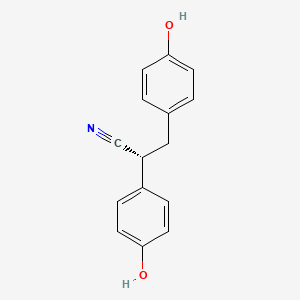
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B1662371.png)
